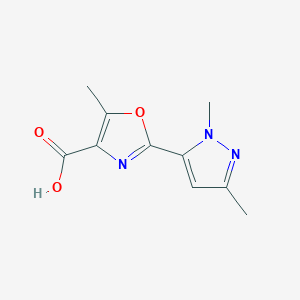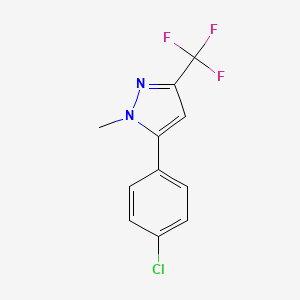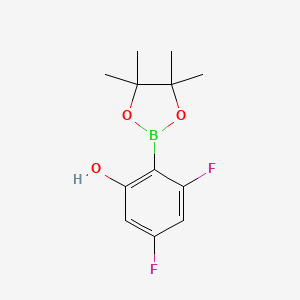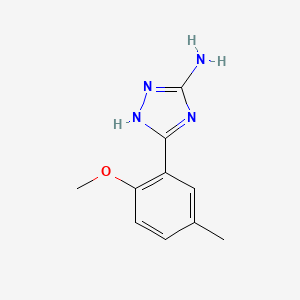
8-Chloro-5-methoxyquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-methoxyquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The presence of a chlorine atom at the 8th position and a methoxy group at the 5th position in the quinoline ring structure imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-methoxyquinolin-3-ol typically involves the chlorination and methoxylation of quinoline derivatives. One common method involves the use of 4-chloro-2-nitrophenol and 4-chloro-2-aminophenol as starting materials. These compounds undergo a series of reactions, including cyclization and chlorination, to form the desired product. The reaction conditions often involve the use of hydrochloric acid as a solvent and methacrylaldehyde as a cyclization agent .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of hydrochloric acid and methacrylaldehyde helps in avoiding the formation of unwanted by-products and ensures the safety and efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-5-methoxyquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chloro-5-methoxyquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial, anticancer, and antiviral activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications in the treatment of infections, cancer, and neurodegenerative diseases.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor for metal ions
Mecanismo De Acción
The mechanism of action of 8-Chloro-5-methoxyquinolin-3-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Antiviral Activity: The compound interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.
Comparación Con Compuestos Similares
5-Chloro-8-hydroxyquinoline: Similar in structure but lacks the methoxy group.
8-Hydroxyquinoline: Lacks both the chlorine and methoxy groups.
5-Methoxyquinoline: Lacks the chlorine atom.
Uniqueness: 8-Chloro-5-methoxyquinolin-3-ol is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and makes it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
8-chloro-5-methoxyquinolin-3-ol |
InChI |
InChI=1S/C10H8ClNO2/c1-14-9-3-2-8(11)10-7(9)4-6(13)5-12-10/h2-5,13H,1H3 |
Clave InChI |
UIUSICFJDBLBRB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(C=NC2=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13683608.png)

![8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine](/img/structure/B13683635.png)

![8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683637.png)

![Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-](/img/structure/B13683644.png)

![4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile](/img/structure/B13683655.png)




![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)
